molecular formula C14H19NO B5878584 N-ethyl-1-phenylcyclopentanecarboxamide

N-ethyl-1-phenylcyclopentanecarboxamide

Cat. No.: B5878584
M. Wt: 217.31 g/mol
InChI Key: UOSMLJMYMNZUQP-UHFFFAOYSA-N
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Description

N-Ethyl-1-phenylcyclopentanecarboxamide is a synthetic carboxamide derivative characterized by a cyclopentane ring substituted with a phenyl group at the 1-position and an ethyl group attached to the amide nitrogen. Such compounds are typically synthesized via amidation reactions, as seen in related methodologies (e.g., procedure A or B in and ) . Carboxamides with aromatic and alkyl substituents are of interest in medicinal chemistry and materials science due to their tunable electronic and steric profiles.

Properties

IUPAC Name

N-ethyl-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-15-13(16)14(10-6-7-11-14)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSMLJMYMNZUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Cyclopentane vs. Cyclopropane Derivatives

  • Cyclopentane-based analogs (–6): These compounds feature a five-membered ring, which provides greater conformational flexibility compared to cyclopropane derivatives. 1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide (CAS 898774-79-3): The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability . N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide (C₁₉H₂₁NO₂): The methoxy group improves solubility via electron-donating effects .
  • Cyclopropane-based analogs (–2): N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide: The strained cyclopropene ring may enhance reactivity in ring-opening reactions, as seen in its synthesis (57% yield via procedure A) . N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide: The diethylamide and methoxyphenoxy groups introduce steric and electronic complexity, with a high diastereomeric ratio (23:1) noted during synthesis .

Substituent Effects on Amide Nitrogen

Compound Name Substituent on Amide Nitrogen Key Properties Yield/Synthesis Notes Reference
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide Dimethyl Crystalline solid (mp 151°C), moderate yield (57%) Procedure A, rt, 18 h
N,N-Diethyl-2-(4-methoxyphenoxy)-... Diethyl + 4-methoxyphenoxy Diastereoselective synthesis (dr 23:1), oily product Procedure B, 78% yield
N-(3,4-Dimethoxyphenethyl)-... 3,4-Dimethoxyphenethyl High steric bulk, potential CNS activity Commercial synthesis
1-Phenyl-N-[2-(trifluoromethyl)phenyl]-... 2-(Trifluoromethyl)phenyl Enhanced lipophilicity, stability in acidic conditions Available commercially
N-(4-Acetamido-3-methylphenyl)-... 4-Acetamido-3-methylphenyl Hydrogen-bonding capability, potential pharmacokinetic optimization Research-grade synthesis
N-(4-Methoxyphenyl)-1-phenyl-... 4-Methoxyphenyl Improved solubility, electron-donating effects Supplier-listed, no CAS

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